N-hydroxy-4-nitrobenzenecarboximidoyl chloride

Overview

Description

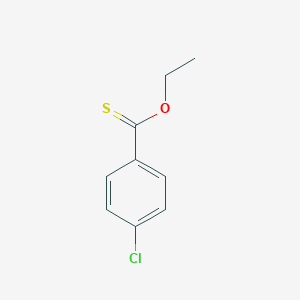

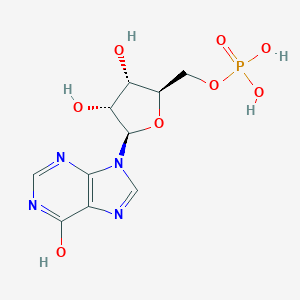

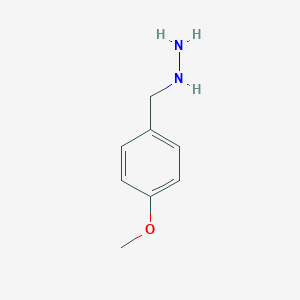

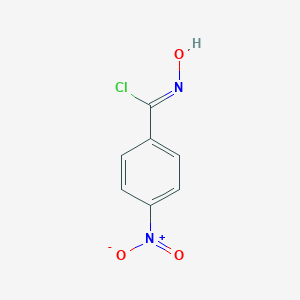

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” is a chemical compound with the molecular formula C7H5ClN2O3 . It is also known as “p-Nitrobenzohydroximoyl Chloride” and "α-Chloro-4-nitrobenzaldoxime" . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular weight of “N-hydroxy-4-nitrobenzenecarboximidoyl chloride” is 200.58 g/mol . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” has a melting point of 123.0 to 127.0 °C . It is soluble in acetone and ether . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 376.6±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Synthesis of Organic Compounds

Alpha-Chloro-4-nitrobenzaldoxime serves as an intermediate in the synthesis of various organic compounds. Its reactivity with different nucleophiles can lead to a wide range of products, including heterocyclic compounds that are valuable in pharmaceutical research .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop colorimetric assays due to its nitro group, which can undergo reduction to form colored amines. This property is useful for detecting the presence of reducing agents or for quantifying the strength of such agents .

Material Science

Researchers in material science may employ alpha-Chloro-4-nitrobenzaldoxime in the modification of surface properties of materials. By attaching this compound to polymers or coatings, one can introduce functional groups that are responsive to environmental changes .

Environmental Science

In environmental science, this compound’s derivatives can be used to trace pollution sources or to study degradation pathways of organic pollutants. Its distinct chemical signature helps in identifying its presence in complex environmental samples .

Pesticide Development

Alpha-Chloro-4-nitrobenzaldoxime can be a precursor in the synthesis of novel pesticides. Its structure allows for the creation of compounds that can disrupt the life cycle of pests without being overly toxic to non-target species .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to form stable oximes and hydrazones makes it a candidate for drug development, particularly in the design of drugs targeting neurological diseases where such functional groups are beneficial .

Photodynamic Therapy

The nitro group in alpha-Chloro-4-nitrobenzaldoxime can be utilized in photodynamic therapy as it can generate reactive oxygen species under light exposure. This characteristic is explored for treatments that require localized cell destruction, such as in cancer therapy .

Chemical Education

Lastly, alpha-Chloro-4-nitrobenzaldoxime can be used in chemical education to demonstrate various chemical reactions and synthesis techniques. Its clear reactivity patterns make it an excellent teaching tool for organic chemistry laboratories .

Safety And Hazards

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name |

(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHICJFBSZFMS-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-nitrobenzimidoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.